molecular formula C13H8N4 B15074105 3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile CAS No. 89454-68-2

3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile

Cat. No.: B15074105
CAS No.: 89454-68-2
M. Wt: 220.23 g/mol
InChI Key: JJQTZUFUUCRZRI-UHFFFAOYSA-N
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Description

3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazo[4,5-b]pyridine ring system. The nitrile group is introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium cyanide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzoic acid
  • 3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzamide
  • 3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzyl alcohol

Uniqueness

3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable candidate for drug development and other biomedical applications.

Properties

CAS No.

89454-68-2

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C13H8N4/c14-8-9-3-1-4-10(7-9)12-16-11-5-2-6-15-13(11)17-12/h1-7H,(H,15,16,17)

InChI Key

JJQTZUFUUCRZRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC3=C(N2)C=CC=N3)C#N

Origin of Product

United States

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